2-Cyclopropyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-CYCLOPROPYL-7-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a triazole ring fused to a pyrimidine ring, with cyclopropyl and phenyl substituents at specific positions, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CYCLOPROPYL-7-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a catalyst-free, additive-free, and eco-friendly method using microwave irradiation has been established. This method involves the use of enaminonitriles and benzohydrazides, leading to the formation of the target compound in a short reaction time with good yields .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve multicomponent reactions, which are efficient and scalable. These reactions typically use aminotriazoles, β-ketoglutaric acid dimethyl ester, and dimethylformamide dimethyl acetal as starting materials. The reactions are carried out under controlled conditions to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-CYCLOPROPYL-7-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities .
Scientific Research Applications
2-CYCLOPROPYL-7-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: It has shown promise in preclinical studies as a potential therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as corrosion inhibitors
Mechanism of Action
The mechanism of action of 2-CYCLOPROPYL-7-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE involves its interaction with specific molecular targets. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and thereby inhibiting cell proliferation. This mechanism is particularly relevant in the context of cancer treatment, where uncontrolled cell proliferation is a hallmark of the disease .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Uniqueness
2-CYCLOPROPYL-7-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is unique due to its specific substituents and the resulting biological activities. While similar compounds like pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine also exhibit biological activities, the presence of the cyclopropyl and phenyl groups in 2-CYCLOPROPYL-7-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE contributes to its distinct chemical properties and potential therapeutic applications .
Properties
Molecular Formula |
C14H12N4 |
---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
2-cyclopropyl-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C14H12N4/c1-2-4-10(5-3-1)12-8-9-15-14-16-13(11-6-7-11)17-18(12)14/h1-5,8-9,11H,6-7H2 |
InChI Key |
SWRUFIORXBBYGT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN3C(=CC=NC3=N2)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.